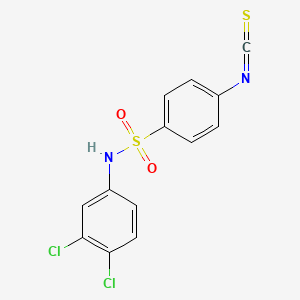

N-(3,4-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide

Description

N-(3,4-Dichlorophenyl)-4-isothiocyanatobenzenesulfonamide is a sulfonamide derivative featuring a 3,4-dichlorophenyl group and an isothiocyanate substituent on the benzene ring. Key properties include:

- CAS Numbers: Reported as 1628507-88-9 (98% purity) and 956576-62-8 (95% purity) .

- Status: Discontinued commercially, limiting availability for further research .

- Structure: Combines sulfonamide and isothiocyanate moieties, which may confer unique reactivity or bioactivity compared to simpler sulfonamides.

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O2S2/c14-12-6-3-10(7-13(12)15)17-21(18,19)11-4-1-9(2-5-11)16-8-20/h1-7,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHRZVDVGJSDAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate. This intermediate is then reacted with 4-isothiocyanatobenzenesulfonamide under controlled conditions to yield the final product . The reaction conditions often include the use of organic solvents such as acetonitrile and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfonyl derivatives, while substitution reactions can produce a variety of substituted benzenesulfonamides .

Scientific Research Applications

N-(3,4-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes by binding to active sites or interfering with metabolic pathways . This inhibition can lead to the suppression of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamides with Varied Halogenation Patterns

Table 1: Key Sulfonamide Derivatives

Key Differences :

- Substitution Pattern : The 3,4-dichloro isomer (target compound) vs. 3,5-dichloro isomer (QZ-6552) may exhibit distinct electronic and steric effects, influencing solubility and reactivity.

Bioactive Sulfonamides and Related Compounds

Table 2: Bioactive Compounds with 3,4-Dichlorophenyl Moieties

Structural Insights :

- Urea vs. Sulfonamide : Linuron metabolites share the 3,4-dichlorophenyl group but lack sulfonamide/isothiocyanate moieties, reducing electrophilic reactivity compared to the target compound .

- NMR Trends: Aromatic protons in 3,4-dichlorophenyl-containing compounds (e.g., δ 7.2–7.8 ppm in sulfonamides vs. δ 6.85–8.95 ppm in quinolines ) reflect electronic differences from substituents.

Research Implications and Data Gaps

- Bioactivity : While sulfonamides in inhibit Pseudomonas spp., the target compound’s isothiocyanate group—a potent electrophile—may target cysteine proteases or other thiol-dependent enzymes.

- Data Limitations : Discontinued status restricts access to spectral or crystallographic data. Tools like ORTEP-3 or WinGX could elucidate its structure if samples become available.

Biological Activity

N-(3,4-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonamide group and an isothiocyanate moiety. These functional groups are known to contribute to various biological activities, including antimicrobial and anticancer properties. The chemical structure can be represented as follows:

- Molecular Formula : CHClNOS

- Molecular Weight : 325.18 g/mol

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate inhibition against various bacterial strains. A notable study tested a series of thiourea derivatives, including those with sulfonamide functionalities, revealing effective antibacterial activity against both gram-positive and gram-negative bacteria .

Anticancer Potential

The compound's isothiocyanate group has been linked to anticancer effects. Isothiocyanates are known to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress. For example, derivatives with similar structures have been evaluated for their ability to inhibit cell proliferation in cancer models, showing promising results in disrupting mitosis and causing G1 phase accumulation in cells .

Calcium Channel Interaction

Recent studies suggest that certain sulfonamide derivatives may interact with calcium channels in cardiovascular systems. For instance, this compound could potentially modulate perfusion pressure and coronary resistance by affecting calcium ion influx through these channels . The interaction with specific amino acid residues in calcium channel proteins has been theorized to play a critical role in this process.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Preliminary assessments using computational models indicate favorable absorption and distribution characteristics while adhering to Lipinski's rule of five, suggesting good bioavailability .

Toxicological Concerns

Despite its potential benefits, toxicity remains a concern. The compound has been classified as harmful if swallowed and can cause serious eye irritation . Therefore, careful consideration of dosage and administration routes is essential in future studies.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 325.18 g/mol |

| Antimicrobial Activity | Effective against gram-positive and gram-negative bacteria |

| Anticancer Activity | Induces apoptosis in cancer cells |

| Toxicity | Harmful if swallowed; causes serious eye irritation |

Case Studies

- Antimicrobial Efficacy : A study highlighted the effectiveness of thiourea derivatives against Staphylococcus aureus and Escherichia coli, showcasing the potential for developing new antibiotics based on sulfonamide structures.

- Cancer Cell Proliferation : Research involving P388 murine leukemia cells demonstrated that certain benzenesulfonamide derivatives could effectively inhibit cell cycle progression, indicating a pathway for further anticancer drug development.

Q & A

Q. Advanced Optimization

- Catalytic Additives : Use of HATU (2-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to enhance coupling efficiency in sulfonamide bond formation .

- Solvent Screening : Green solvents (e.g., cyclopentyl methyl ether) may reduce environmental impact without compromising yield .

How can NMR spectroscopy distinguish between positional isomers or byproducts in this sulfonamide derivative?

Q. Basic Characterization

- : The aromatic protons of the 3,4-dichlorophenyl group exhibit distinct splitting patterns (e.g., doublet of doublets for H-2 and H-5 positions) due to coupling with adjacent chlorine atoms. The isothiocyanate group (-NCS) does not protonate but influences neighboring substituents’ chemical shifts .

- : The sulfonamide sulfur induces deshielding of adjacent carbons (δ ~125–135 ppm), while the isothiocyanate carbon appears at δ ~130–135 ppm .

Q. Advanced Contaminant Detection

- Impurity Profiling : Use (if fluorinated byproducts exist) or 2D NMR (e.g., HSQC) to resolve overlapping signals from chlorinated byproducts .

What computational strategies are recommended to predict the bioactivity of this compound?

Q. Advanced Methodological Approach

- Docking Studies : Target enzymes (e.g., carbonic anhydrase) using AutoDock Vina, focusing on the sulfonamide’s zinc-binding motif and the dichlorophenyl group’s hydrophobic interactions .

- QSAR Modeling : Train models with descriptors like ClogP (lipophilicity), polar surface area, and H-bond acceptor count from PubChem data .

- MD Simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories to validate binding modes .

How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Q. Advanced Structural Analysis

- Single-Crystal X-Ray Diffraction : Use SHELXL for refinement, focusing on torsional angles between the sulfonamide and dichlorophenyl groups to confirm planarity or distortion .

- Twinned Data Handling : For challenging crystals, employ SHELXD/SHELXE pipelines to resolve pseudo-merohedral twinning .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O/N) to explain packing motifs .

What strategies mitigate poor aqueous solubility of this compound in biological assays?

Q. Advanced Formulation Design

- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .

- Nanoparticle Encapsulation : PEGylated liposomes or PLGA nanoparticles improve bioavailability, with size characterization via DLS and TEM .

How should conflicting bioactivity data from different studies be reconciled?

Q. Advanced Data Contradiction Analysis

- Assay Variability : Compare protocols for cell lines (e.g., HEK293 vs. HeLa), incubation times, and compound concentrations .

- Metabolite Interference : Screen for degradation products (e.g., via LC-MS) that may act as competitive inhibitors .

- Statistical Meta-Analysis : Apply random-effects models to aggregate data across studies, weighting by sample size and assay precision .

What are the key SAR insights for modifying the dichlorophenyl or isothiocyanate moieties?

Q. Advanced Structure-Activity Relationship (SAR)

- Dichlorophenyl Substitution : Replace Cl with electron-withdrawing groups (e.g., -CF) to enhance target affinity but monitor cytotoxicity .

- Isothiocyanate Replacement : Substitute -NCS with -SCN or -CN groups to modulate reactivity; validate stability via accelerated degradation studies (40°C/75% RH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.